molecular formula C18H26NO3P B14005351 Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate CAS No. 74189-80-3

Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate

Cat. No.: B14005351
CAS No.: 74189-80-3
M. Wt: 335.4 g/mol
InChI Key: JWUZANLTBUJUOR-UHFFFAOYSA-N
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Description

2-Dimethoxyphosphoryl-N-phenyl-adamantan-2-amine is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and catalysis. The presence of the adamantane core in the structure imparts rigidity and stability to the molecule, while the dimethoxyphosphoryl and phenyl groups contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dimethoxyphosphoryl-N-phenyl-adamantan-2-amine typically involves the functionalization of the adamantane core. One common method is the reduction of unsaturated nitriles containing the adamantane fragment using lithium aluminum hydride or nickel-aluminum alloy. The reaction conditions often require elevated temperatures (around 65°C) and an excess of the reducing agent to achieve high yields .

Industrial Production Methods

Industrial production methods for adamantane derivatives, including 2-dimethoxyphosphoryl-N-phenyl-adamantan-2-amine, often involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Dimethoxyphosphoryl-N-phenyl-adamantan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Dimethoxyphosphoryl-N-phenyl-adamantan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-dimethoxyphosphoryl-N-phenyl-adamantan-2-amine involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can bind to various biological targets, while the dimethoxyphosphoryl and phenyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Adamantan-2-yl-2-phenylethylamine: Exhibits similar pharmacological activity and structural features.

    2-Adamantan-2-yl-2-(2-thienyl)ethylamine: Another adamantane derivative with potential biological activity.

    Spiro[cyclopropane-1,2’-adamantane]-2-methanamine: Known for its antiviral activity.

Uniqueness

2-Dimethoxyphosphoryl-N-phenyl-adamantan-2-amine is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

74189-80-3

Molecular Formula

C18H26NO3P

Molecular Weight

335.4 g/mol

IUPAC Name

2-dimethoxyphosphoryl-N-phenyladamantan-2-amine

InChI

InChI=1S/C18H26NO3P/c1-21-23(20,22-2)18(19-17-6-4-3-5-7-17)15-9-13-8-14(11-15)12-16(18)10-13/h3-7,13-16,19H,8-12H2,1-2H3

InChI Key

JWUZANLTBUJUOR-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1(C2CC3CC(C2)CC1C3)NC4=CC=CC=C4)OC

Origin of Product

United States

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